N-Boc-(+/-)-3-amino-hex-5-endimethylamide
Overview
Description
“N-Boc-(+/-)-3-amino-hex-5-endimethylamide” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is commonly used in organic synthesis to protect amines and amino acids . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the N-Boc protection of amines, including the use of catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), perchloric acid adsorbed on silica-gel (HClO4–SiO2), and 1-alkyl-3-methylimidazolium cation based ionic liquids .
Molecular Structure Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical and Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions . The stability of the Boc group and its reactivity under specific conditions are key properties that make it useful in organic synthesis .
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-3-amino-hex-5-endimethylamide is the amine group present in various biologically active compounds . The amine group plays a crucial role in many biochemical processes, and its protection is a fundamental transformation in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection . This process involves the use of di-tert-butyl dicarbonate (Boc2O), which is an important and popular protective group for amines . The tert-butylcarbamates are easily introduced and readily removed under a variety of conditions .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving the amine group. The N-Boc protection is an important strategy in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Pharmacokinetics
The n-boc protection process is known to be efficient and chemoselective, suggesting that the compound may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the efficient and chemoselective protection of the amine group in various structurally diverse amines, amino acids, and peptides . This protection is achieved in excellent isolated yield in a short reaction time .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection process can be conducted under ultrasound irradiation and catalyst-free conditions .
Safety and Hazards
Future Directions
Future research could explore the use of more sustainable and efficient methods for N-Boc deprotection . For example, the use of solid acid catalysts for continuous N-Boc deprotection has been proposed . Additionally, the development of new deep eutectic solvents for N-Boc deprotection represents an exciting area of future research .
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-1-oxohex-5-en-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-7-8-10(9-11(16)15(5)6)14-12(17)18-13(2,3)4/h7,10H,1,8-9H2,2-6H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXJVJLEGHGZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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